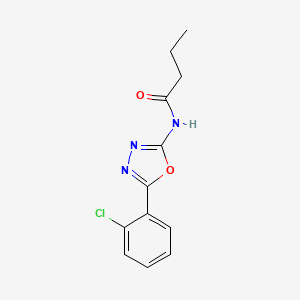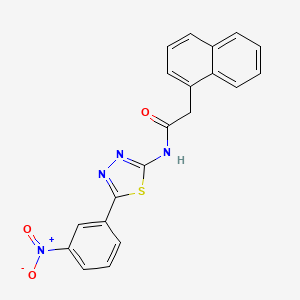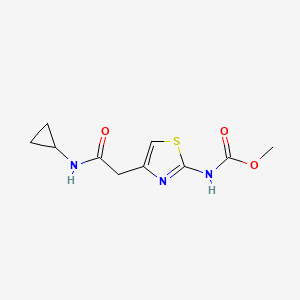
3-Anilino-2-(2-chloroacetyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-2-(2-chloroacetyl)acrylonitrile (3-ACAN) is an organic compound that is used in various scientific and industrial processes. It is a versatile compound that is used for its unique properties, such as its ability to form polymers and its reactivity towards other compounds. 3-ACAN is widely used in the synthesis of polymers, pharmaceuticals, and other products.
Wissenschaftliche Forschungsanwendungen
3-Anilino-2-(2-chloroacetyl)acrylonitrile is used in a variety of scientific research applications, including the synthesis of polymers, pharmaceuticals, and other products. It is also used to study the properties of polymers and to investigate the structure and reactivity of organic molecules. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile has been used to study the mechanisms of drug action and to develop new drugs.
Wirkmechanismus
The mechanism of action of 3-Anilino-2-(2-chloroacetyl)acrylonitrile is not fully understood. It is believed that the compound reacts with other molecules to form polymers, which can then interact with other molecules in a variety of ways. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile can interact with enzymes and other proteins, which can lead to changes in the structure and function of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Anilino-2-(2-chloroacetyl)acrylonitrile are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, leading to changes in their structure and function. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile can interact with other molecules, leading to changes in their structure and reactivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Anilino-2-(2-chloroacetyl)acrylonitrile in laboratory experiments include its availability, low cost, and wide range of applications. Additionally, 3-Anilino-2-(2-chloroacetyl)acrylonitrile is relatively stable and easy to handle. However, there are some limitations to using 3-Anilino-2-(2-chloroacetyl)acrylonitrile, such as its tendency to react with other compounds and its limited solubility in water.
Zukünftige Richtungen
Future research on 3-Anilino-2-(2-chloroacetyl)acrylonitrile could focus on developing new methods of synthesis, exploring its biochemical and physiological effects, and investigating its potential applications in industry and medicine. Additionally, further research could be conducted on the mechanism of action of 3-Anilino-2-(2-chloroacetyl)acrylonitrile and its interactions with other molecules. Finally, research could be conducted on the environmental impact of 3-Anilino-2-(2-chloroacetyl)acrylonitrile, as well as its potential toxicity.
Synthesemethoden
3-Anilino-2-(2-chloroacetyl)acrylonitrile can be synthesized by a variety of methods, including the reaction of aniline with 2-chloroacetonitrile. This reaction is typically conducted in a two-step process, with the first step involving the formation of an intermediate compound, 2-chloro-3-anilinoacrylonitrile. This intermediate compound is then reacted with an acid catalyst to form 3-Anilino-2-(2-chloroacetyl)acrylonitrile. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Eigenschaften
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)9(7-13)8-14-10-4-2-1-3-5-10/h1-5,8,14H,6H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOZDHDRPGNNZ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-2-(2-chloroacetyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)



![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)

![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)